1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound featuring a pyrazole ring substituted with methyl, phenylsulfanyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The phenylsulfanyl group may interact with various biological pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Trifluoromethyl-substituted thiophene derivatives: Used in organic solar cells and other applications.
Uniqueness
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the phenylsulfanyl group provides additional functional versatility .
Properties
IUPAC Name |
1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKYVWZSLPWACA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)SC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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